molecular formula C22H27Cl3O2 B14723042 Dithymyltrichloroethane CAS No. 13479-26-0

Dithymyltrichloroethane

Cat. No.: B14723042
CAS No.: 13479-26-0
M. Wt: 429.8 g/mol
InChI Key: QGVSAJOOKCTTII-UHFFFAOYSA-N
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Description

Dithymyltrichloroethane is a chlorinated organic compound characterized by a trichloroethane backbone substituted with two thymyl groups. Thymyl groups are derived from thymol (a methylated phenol with antimicrobial properties), which introduces steric bulk and polar hydroxyl functionalities. This structural configuration distinguishes it from simpler chlorinated hydrocarbons like dichloromethane (DCM) or trichloroethylene and aligns it more closely with organochlorine pesticides such as dichlorodiphenyltrichloroethane (DDT) .

Key structural features:

  • Trichloroethane core: Provides high electronegativity and lipophilicity.

Properties

CAS No.

13479-26-0

Molecular Formula

C22H27Cl3O2

Molecular Weight

429.8 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethyl]phenol

InChI

InChI=1S/C22H27Cl3O2/c1-11(2)15-9-17(13(5)7-19(15)26)21(22(23,24)25)18-10-16(12(3)4)20(27)8-14(18)6/h7-12,21,26-27H,1-6H3

InChI Key

QGVSAJOOKCTTII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C2=CC(=C(C=C2C)O)C(C)C)C(Cl)(Cl)Cl)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dithymyltrichloroethane typically involves multi-step organic reactions. One common synthetic route includes the chlorination of thymyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dithymyltrichloroethane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace one or more chlorine atoms in the molecule.

Common Reagents and Conditions

The reactions of this compound are carried out under various conditions depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.

Major Products Formed

Scientific Research Applications

Dithymyltrichloroethane has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, given its ability to interact with various biological targets.

    Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Dithymyltrichloroethane exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorodiphenyltrichloroethane (DDT)

DDT (dichlorodiphenyltrichloroethane) shares a trichloroethane backbone but substitutes phenyl groups instead of thymyl moieties.

Structural and Functional Differences :
Property Dithymyltrichloroethane DDT
Substituents Thymyl (hydroxyl, methyl) Phenyl (non-polar aromatic)
Molecular Polarity Higher (due to -OH groups) Lower
Lipophilicity (Log P) Moderate (estimated) High (5.8–6.9)
Environmental Persistence Likely lower (polar groups enhance degradation) High (resistant to hydrolysis)

Dichloromethane (DCM)

DCM (dichloromethane) is a simpler chlorinated solvent lacking aromatic or thymyl substituents.

Key Contrasts :
Property This compound DCM
Complexity Complex (aromatic substituents) Simple (two chlorine atoms)
Volatility Likely lower (bulky groups) High (boiling point: 39.6°C)
Toxicity Profile Potential endocrine effects Carcinogenic (EPA risk assessment )

Other Organochlorines (e.g., Aldrin, Dieldrin)

Cyclodiene pesticides like aldrin and dieldrin (listed in ) differ fundamentally in structure (cyclodiene rings vs. trichloroethane backbone) but share environmental persistence and neurotoxic effects.

Degradation Pathways :
  • This compound : Hydroxyl groups may facilitate microbial or hydrolytic degradation.
  • Aldrin/Dieldrin : Resist degradation due to stable chlorinated rings, leading to long-term soil retention .

Data Tables Summarizing Comparisons

Table 1: Structural and Physical Properties

Compound Molecular Formula Boiling Point (°C) Log P (Estimated)
This compound C₁₃H₁₅Cl₃O₂ N/A ~4.5
DDT C₁₄H₉Cl₅ 260–265 5.8–6.9
Dichloromethane CH₂Cl₂ 39.6 1.25

Table 2: Toxicity and Environmental Impact

Compound Acute Toxicity (LD50) Environmental Half-Life Key Risks
This compound Not reported Shorter (polar groups) Antimicrobial, potential endocrine disruption
DDT 113–118 mg/kg (rat) 2–15 years Endocrine disruption, bioaccumulation
Dichloromethane 1,600–2,000 mg/kg Weeks to months Carcinogenicity

Research Findings and Implications

  • Structural Influence on Persistence : Thymyl groups in this compound likely reduce environmental persistence compared to DDT, as hydroxylation accelerates degradation .
  • Toxicity Trade-offs: While reduced bioaccumulation is anticipated, thymol-derived substituents may introduce novel toxicological mechanisms (e.g., membrane disruption via antimicrobial activity).

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